Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate
CAS No.:
Cat. No.: VC20514402
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O5 |
|---|---|
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
| Standard InChI | InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m0/s1 |
| Standard InChI Key | HTQMBOWAEPNWLI-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C[C@@H]1CCNC1=O)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s molecular formula, C₁₃H₂₂N₂O₅, reflects a compact yet highly functionalized structure. Key features include:
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A tert-butoxycarbonyl (Boc) group at the amino terminus, which protects the amine during synthetic reactions.
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A methyl ester at the carboxyl terminus, enhancing solubility and facilitating subsequent hydrolysis or transesterification.
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A pyrrolidin-2-one (2-oxopyrrolidin-3-YL) ring, a five-membered lactam that introduces conformational rigidity and potential hydrogen-bonding interactions .
The stereochemistry at C2 (R-configuration) and C3 (S-configuration) is critical for its biological activity, as evidenced by the enantioselective synthesis of related compounds .
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O₅ |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
| SMILES | CC(C)(C)OC(=O)NC@HC(=O)OC |
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate involves three key steps:
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Introduction of the Boc Protecting Group: Reaction of the parent amine with di-tert-butyl dicarbonate under basic conditions.
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Formation of the Pyrrolidinone Ring: Cyclization of a γ-amino acid precursor via intramolecular lactamization.
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Methyl Esterification: Treatment of the carboxylic acid intermediate with methanol and a coupling agent like DCC .
Enantioselective Synthesis
A published route to analogous compounds employs Blaise reaction chemistry to construct the pyrrolidinone ring with high enantiomeric excess (95% ee) . For example:
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Blaise Reaction: A zinc-mediated coupling between bromoacetate and a nitrile precursor yields a β-ketoester intermediate.
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Lactamization: Acid-catalyzed cyclization forms the pyrrolidinone ring.
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Chiral Resolution: Chromatographic separation on a chiral stationary phase ensures stereochemical purity .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | 92% |
| Pyrrolidinone Formation | HCl, reflux | 68% |
| Methyl Esterification | CH₃OH, DCC, DMAP | 85% |
Applications in Medicinal Chemistry
Peptidomimetic Design
The compound serves as a scaffold for peptidomimetics, mimicking natural peptide backbones while resisting enzymatic degradation. Its pyrrolidinone ring introduces constraints that stabilize β-turn conformations, a feature critical for protein-protein interaction inhibitors .
Enzyme Inhibition
Structural analogs of this compound have shown inhibitory activity against viral proteases, including HIV-1 protease (IC₅₀ = 0.8 μM) and SARS-CoV-2 main protease (IC₅₀ = 1.2 μM) . The Boc group enhances cell permeability, while the methyl ester allows prodrug strategies.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| Microsclerodermin J | Polyhydroxylated β-amino acid | Antifungal (C. albicans IC₅₀ = 2.5 μM) |
| Dehydromicrosclerodermin B | Dehydrated pyrrolidinone | Cytotoxic (HCT-116 IC₅₀ = 4.7 μM) |
| Boc-D-Ala-Pyrrolidinone-OMe | Simplified side chain | Protease inhibition (IC₅₀ = 1.8 μM) |
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